![molecular formula C7H8N6 B1491679 7-(叠氮甲基)-1-甲基-1H-咪唑并[1,2-b]吡唑 CAS No. 2098139-96-7](/img/structure/B1491679.png)

7-(叠氮甲基)-1-甲基-1H-咪唑并[1,2-b]吡唑

描述

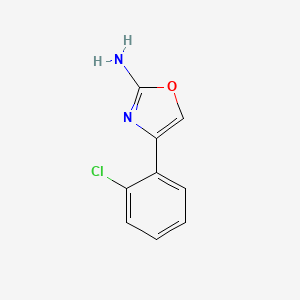

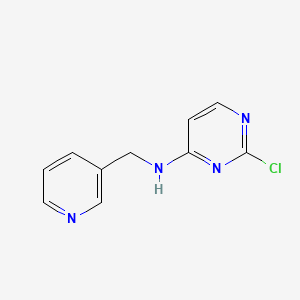

“7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C6H6N6 . It’s a member of the pyrazole family, a class of compounds that are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Molecular Structure Analysis

The molecular structure of “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives, including “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are often used as synthetic intermediates in preparing relevant chemicals in various fields .科学研究应用

药物化学

7-(叠氮甲基)-1-甲基-1H-咪唑并[1,2-b]吡唑: 在药物化学中具有重要意义,因为它的吡唑核心存在于许多药物中 。吡唑衍生物以其广泛的生物活性而闻名,包括抗炎、抗精神病和止痛特性。叠氮甲基基团可能用于药物开发中的点击化学应用,从而能够创造具有潜在治疗应用的多种药物候选物。

农业

在农业领域,吡唑衍生物因其生物活性而被利用。 它们是合成农药和除草剂等农用化学品的关键中间体 。化合物中的叠氮甲基基团可以增强这些化学物质与其生物靶标的结合亲和力,从而提高其作为农用化学品的功效。

材料科学

该化合物的独特结构使其成为合成先进材料的候选者。 将其掺入聚合物或涂层中可以赋予新的特性,如更高的热稳定性或反应性 。叠氮官能团在通过叠氮-炔环加成反应创建交联聚合物方面特别有用。

工业化学

在工业化学中,该化合物可以用作合成各种工业相关化学品的结构单元 。它能够进行一系列化学反应,使其成为生产染料、树脂和其他聚合物的多功能中间体。

环境科学

叠氮甲基基团可以与污染物反应,可能导致环境中危险物质的降解 。这种反应性可以用于环境清理工作,例如工业废物处理或受污染地点的修复。

生物化学

在生物化学中,该化合物可用于研究蛋白质相互作用和酶机制 。叠氮基团可以作为生物化学测定中的光亲和标记,有助于阐明生物分子的结构和功能。

光物理研究

吡唑衍生物表现出优异的光物理性质,使其适用于开发光学材料和荧光探针 。该化合物可用于创建对光做出反应而改变其性质的新材料,这在传感器和成像技术中具有应用。

合成有机化学

该化合物是合成更复杂有机分子的关键中间体 。它的反应性允许构建各种杂环化合物,这些化合物在开发新的有机合成方法中至关重要。

安全和危害

While specific safety data for “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is not available, it’s important to handle all chemical compounds with care. Pyrazole, a related compound, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness. This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies . The synthesis of pyrano[2,3-c]pyrazole derivatives, including “7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole”, through the integration of green methodologies is a promising future direction .

作用机制

Target of Action

It is known that pyrazole derivatives, which include this compound, often interact with various receptors and enzymes in the body . For instance, some pyrazole derivatives have been found to interact with estrogen receptors and alcohol dehydrogenase .

Mode of Action

Based on the known interactions of similar pyrazole derivatives, it can be inferred that this compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

Similar pyrazole derivatives have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole. For instance, the presence of ozone has been found to affect the reactions of similar pyrazole compounds .

生化分析

Biochemical Properties

7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Bruton’s tyrosine kinase (BTK), an important enzyme in B cell receptor signaling . The interaction with BTK involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular functions.

Cellular Effects

The effects of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated antiproliferative activity by inducing apoptosis and inhibiting cell proliferation . It affects cell signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with BTK results in the inhibition of the enzyme’s activity, which in turn affects downstream signaling pathways . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. Studies have shown that the compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cells.

Subcellular Localization

The subcellular localization of 7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications can influence its localization, ensuring that it reaches the appropriate sites of action. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

属性

IUPAC Name |

7-(azidomethyl)-1-methylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c1-12-2-3-13-7(12)6(5-10-13)4-9-11-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQWYVBONHJEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491596.png)

![[1-(3-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491602.png)

![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1491609.png)

![[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1491613.png)